4-Hydroxypyridine
Overview
Description
4-Hydroxypyridine is a chemical compound with the molecular formula C5H5NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the pyridine ring. This compound appears as a light brown to off-white powder and is known for its solubility in water, ethanol, chloroform, and carbon tetrachloride . It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Mechanism of Action
Target of Action
It has been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants .
Mode of Action
It has been used in the synthesis of various compounds . In a study, pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and their antiproliferative activity was evaluated .
Biochemical Pathways
In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). The product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC). The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .
Pharmacokinetics
Its boiling point is 230-235 °c/12 mmhg (lit) and its melting point is 150-151 °C (lit) .
Action Environment
It has been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants . It has also been found that bacterial pyridine hydroxylation is ubiquitous in the environment .
Biochemical Analysis
Biochemical Properties
4-Hydroxypyridine interacts with several enzymes, proteins, and other biomolecules. For instance, in Arthrobacter sp. IN13, the initial hydroxylation of this compound is catalyzed by a flavin-dependent monooxygenase (KpiA) .
Cellular Effects
This compound has been shown to have antiproliferative activity against human tumor cell lines, including MGC-803, PC-3, A549, H1975 . It can inhibit colony formation and cell migration, induce apoptosis in a dose-dependent manner, and cause cell cycle arrest in the S phase to inhibit cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves a series of enzymatic reactions. The initial hydroxylation of this compound is catalyzed by a flavin-dependent monooxygenase, producing 3,4-dihydroxypyridine .
Metabolic Pathways
This compound is involved in several metabolic pathways. In Arthrobacter sp. IN13, the 3-(N-formyl)-formiminopyruvate formed in the reaction of this compound is further converted by KpiB hydrolase to 3-formylpyruvate .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypyridine can be synthesized through several methods. One common approach involves the cyclocondensation of β-methoxy-β-ketoenamides, which are obtained from the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids . Another method includes the use of phenylboronic acid in the presence of copper sulfate and ethyl acetate in methanol, followed by heating at 60°C .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of 4-pyridone. This process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone.
Reduction: It can be reduced to form 4-hydroxypiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-Pyridone.
Reduction: 4-Hydroxypiperidine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
4-Hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a model compound to study the natural photodegradation of environmental contaminants.
Comparison with Similar Compounds
4-Hydroxypyridine can be compared with other hydroxypyridine isomers, such as:
2-Hydroxypyridine:
3-Hydroxypyridine: Known for its similarity to phenol, it forms vibrant violet complexes with ferric chloride and sodium hydroxide.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. Its ability to form coordination compounds and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
Record name | 4-Hydroxypyridine | |
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Record name | 4-Hydroxypyridinium nitrate | |
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DSSTOX Substance ID |
DTXSID2052310 | |
Record name | 4-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
Record name | 4-Hydroxypyridine | |
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Vapor Pressure |
0.39 [mmHg] | |
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CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
Record name | 4-Hydroxypyridine | |
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Record name | 4(1H)-Pyridinone | |
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Record name | 4-Pyridone | |
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Record name | 4-Hydroxypyridine | |
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Record name | 4-Hydroxypyridinium nitrate | |
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Record name | 4-Pyridone | |
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Record name | 4-HYDROXYPYRIDINE | |
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Record name | 4(1H)-Pyridinone | |
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Record name | Pyridin-4-ol | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 4-hydroxypyridine itself might not have a specific biological target like a protein, its derivatives are known to act as inhibitors of photosystem II (PSII) in plants. They interfere with the acceptor side of PSII, specifically displacing plastoquinone and herbicides like metribuzin and ioxynil. [, ] This disruption hinders electron transport, ultimately inhibiting photosynthesis and leading to plant death. []
ANone:
- Spectroscopic data:
A: QSAR (Quantitative Structure-Activity Relationship) analysis has been employed to model the inhibitory potency of this compound derivatives on the Hill reaction in photosynthesis. These models, based on structural descriptors and physicochemical properties, help understand the relationship between the chemical structure and biological activity of these compounds. [] Additionally, ab initio calculations have been used to study the tautomeric equilibria of this compound in various solvents, revealing a linear correlation between the tautomeric equilibrium constant and solvent polarity. []
ANone: Research on this compound derivatives as Photosystem II inhibitors has revealed key SAR trends:
- Halogenation: Introducing halogens, especially at the 3- and 5-positions of the pyridine ring, significantly enhances inhibitory activity. []
- Side Chain Modifications: Substitutions at the 6-position, like adding halogens or incorporating a phenyl ring, can also increase activity. []
- Substituent Effects: The type of halogen substituent on the pyridine ring influences potency, with iodine showing the best fit for the target site. [] In the case of phenyl ring incorporation at the 6-position, specific substituents on the phenyl ring can dramatically impact activity. []
ANone: The research provided doesn't delve into the specific stability and formulation strategies for this compound.
ANone: The provided scientific articles do not address SHE regulations specifically.
A: While direct in vitro or in vivo efficacy data for this compound is limited in the provided research, its derivatives, particularly halogenated 4-hydroxypyridines, have demonstrated herbicidal activity in plants by inhibiting photosynthesis. [, ]
A: Cross-resistance studies with atrazine-resistant thylakoids, carrying a mutation in the D1 protein, suggest that halogenated 4-hydroxypyridines act as phenol-type inhibitors. This is in contrast to their non-halogenated counterparts, which behave as plastoquinone-pool inhibitors. []
ANone: The provided research articles do not focus on the toxicology and safety profile of this compound.
ANone: The provided research articles do not focus on drug delivery and targeting strategies for this compound.
ANone: The provided research articles do not delve into the use of biomarkers or diagnostics related to this compound.
ANone: Various analytical methods have been employed to characterize and study this compound and its derivatives:
- Spectroscopy: NMR (including SABRE hyperpolarization), IR, and UV-Vis spectroscopy are used for structural analysis and investigating interactions. [, , ]
- Chromatography: RP-HPLC has been used to determine residual amounts of this compound in drug substances. []
- X-ray Diffraction: This technique has been crucial in elucidating the crystal structures of this compound, its derivatives, and its metal complexes, providing insights into tautomeric forms, hydrogen bonding, and molecular packing. [, , , , , , , , , , , , ]
- Thermal Analysis: Techniques like TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) have been employed to investigate the thermal stability and deblocking temperatures of this compound-based blocked isocyanates. []
ANone: The research articles provided do not specifically address the environmental impact or degradation of this compound.
ANone: The provided research articles do not specifically address dissolution and solubility studies of this compound.
A: While not extensively detailed, the research mentions that the developed RP-HPLC method for determining residual this compound in drug substances has been validated for linearity, recovery, and precision. []
ANone: Specific information regarding quality control and assurance measures for this compound is not provided in the research articles.
ANone: The provided research articles do not discuss the immunogenicity or immunological responses related to this compound.
ANone: The provided research articles do not address drug-transporter interactions with this compound.
ANone: The research articles do not provide information on the interaction of this compound with drug-metabolizing enzymes.
ANone: The provided research articles do not specifically address the biocompatibility and biodegradability of this compound.
ANone: The research articles do not provide information on the recycling and waste management of this compound.
ANone: Research on this compound benefits from a range of infrastructure and resources:
ANone: The provided research articles do not specifically outline a historical context or milestones in this compound research.
ANone: Research on this compound and its derivatives spans several disciplines, leading to interesting synergies:
- Chemistry & Biology: The study of this compound derivatives as inhibitors of photosynthesis requires expertise in both synthetic organic chemistry and plant biochemistry. [, ]
- Chemistry & Materials Science: Research on supramolecular hydrogels formed using this compound highlights the interplay between chemical structure, self-assembly processes, and material properties. []
- Chemistry & Physics: The use of advanced spectroscopic techniques, like SABRE hyperpolarization in NMR, demonstrates the collaborative potential of physical and analytical chemistry in characterizing and understanding this compound and its derivatives. []
- Chemistry & Medicine: Studies investigating the antibacterial activity of this compound metal complexes underline the potential of this compound and its derivatives in medicinal chemistry. [, ]
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